N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide
Description
Structure and Synthesis N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide is a heterocyclic compound featuring a trichloroethyl backbone linked to a 1,3-thiazol-2-ylamino moiety and a 2-furamide group. The synthesis of analogous compounds involves cyclization reactions, as described in . For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides are reacted with N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by iodine/triethylamine-mediated cyclization in DMF to form thiadiazole or thiazole derivatives .
Potential Applications Thiazole and furamide derivatives are recognized for their biological activities. Additionally, the trichloroethyl group may enhance hydrophobicity, influencing binding interactions with biological targets .
Properties
CAS No. |
303092-62-8 |
|---|---|
Molecular Formula |
C10H8Cl3N3O2S |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(1,3-thiazol-2-ylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H8Cl3N3O2S/c11-10(12,13)8(16-9-14-3-5-19-9)15-7(17)6-2-1-4-18-6/h1-5,8H,(H,14,16)(H,15,17) |
InChI Key |
WOSDTBUTDFSIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trichloromethyl Group: This step can be achieved by reacting the thiazole derivative with trichloromethyl reagents under controlled conditions.
Coupling with Furamide: The final step involves coupling the intermediate with furamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the trichloromethyl group.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing thiazole rings exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against various cancer cell lines. Compounds similar to N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide have shown selective cytotoxicity against human lung adenocarcinoma cells (A549) and other cancer types .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Activity :
- The trichloro group in the compound has been associated with enhanced pesticidal properties. Research into similar compounds has shown effectiveness against various pests and pathogens in agricultural settings . The ability to inhibit specific enzymes in pests can lead to the development of targeted pesticides.
Organic Synthesis Applications
- Building Block for Synthesis :
Case Studies
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or metabolic pathways.
Pathways Involved: It may interfere with the synthesis of essential biomolecules or disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Thiadiazole Derivatives
Example Compound: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide ()
Thiourea and Acrylamide Derivatives
Example Compound: (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5, )
Thiazol-2-amine Derivatives
Example Compound : N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ()
- Structural Differences : Simpler structure lacking the trichloroethyl and furamide groups.
Furamide-Thiazole Hybrids
Example Compound : N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides ()
- Structural Differences : Contains a benzyl-substituted thiazole and dimethylfuramide instead of the trichloroethyl group.
- Activity : Exhibits high anticancer activity, emphasizing the role of the furamide-thiazole scaffold in therapeutic efficacy .
Comparative Analysis Table
Key Research Findings
Role of Trichloroethyl Group : Enhances hydrophobicity and binding interactions, as seen in compound S5’s interaction with GADD34:PP1 .
Thiazole vs. Thiadiazole : Thiazole derivatives (e.g., target compound) may offer superior anticancer activity compared to thiadiazoles, as suggested by .
Furamide Advantage : The 2-furamide group in the target compound could improve metabolic stability compared to benzamide or thiourea derivatives .
Synthesis Efficiency : Cyclization methods (e.g., iodine/triethylamine in DMF) are critical for forming heterocyclic rings but may vary in yield depending on substituents .
Biological Activity
N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8Cl3N3O2S
- Molecular Weight : 330.6 g/mol
- CAS Number : 303092-62-8
The compound features a thiazole ring, a furan moiety, and a trichloroethyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the reaction of 2-aminothiazole with isocyanate derivatives followed by cyclization with furan derivatives.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : In studies assessing the antibacterial efficacy of thiazole compounds against various bacterial strains, it was found that derivatives similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure aids in its interaction with bacterial cell membranes and enzymes essential for bacterial growth .
Antitumor Activity
Thiazole compounds have also been investigated for their anticancer potential:
- Cytotoxicity : A study reported that thiazole derivatives exhibited cytotoxic effects against cancer cell lines such as Jurkat and HT29. The IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups like the trichloroethyl moiety enhances the cytotoxicity by facilitating interactions with cellular targets involved in proliferation and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for antimicrobial and anticancer activity; modifications on this ring can significantly alter potency.
- Furan Moiety : Contributes to the compound's lipophilicity and ability to penetrate biological membranes.
- Trichloroethyl Group : Enhances reactivity and interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated superior antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Case Study 2: Anticancer Properties
A series of experiments evaluated the anticancer effects of thiazole-based compounds on human cancer cell lines. This compound exhibited an IC50 value of approximately 5 µg/mL against HT29 cells. This suggests its potential as a lead compound in developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
